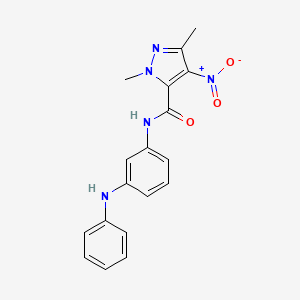![molecular formula C14H11ClN6O2S B14930114 methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B14930114.png)
methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound It features a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a carboxylate ester group
Métodos De Preparación
The synthesis of methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. The final step involves esterification to introduce the carboxylate group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents like dichloromethane or tetrahydrofuran .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, especially at the chloro group, using reagents like sodium iodide in acetone.
Cyclization: Intramolecular cyclization reactions can form additional ring structures
Aplicaciones Científicas De Investigación
Methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its unique structure and potential therapeutic effects.
Industry: It may be used in the development of new materials with specific chemical properties .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves binding to active sites and altering the function of proteins or nucleic acids .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole and thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
Pyrazole derivatives: Known for their diverse pharmacological activities.
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Studied for their potential as kinase inhibitors and other therapeutic agents
This compound’s uniqueness lies in its specific combination of functional groups and the resulting properties, making it a valuable subject for further research and development.
Propiedades
Fórmula molecular |
C14H11ClN6O2S |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
methyl 4-(4-chloro-2-methylpyrazol-3-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C14H11ClN6O2S/c1-6-8-12-18-11(9-7(15)4-17-20(9)2)19-21(12)5-16-13(8)24-10(6)14(22)23-3/h4-5H,1-3H3 |
Clave InChI |
DIQGPFIRPYXWRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=C(C=NN4C)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B14930035.png)

![3-cyclopropyl-6-(2-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14930047.png)
![N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930050.png)
![N-phenyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14930056.png)
![4,5-dimethyl-N-[2-(phenylsulfanyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B14930063.png)
![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B14930067.png)
![1-(difluoromethyl)-N-ethyl-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14930071.png)
![(4-benzylpiperazin-1-yl)(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B14930079.png)
![N'-[(1E)-1-(2-hydroxyphenyl)propylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14930098.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930112.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B14930117.png)
![2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14930119.png)
![4-Bromobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate](/img/structure/B14930126.png)
